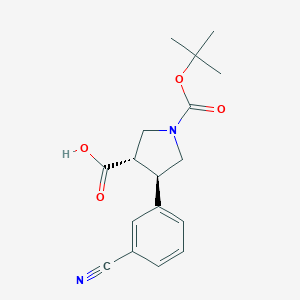

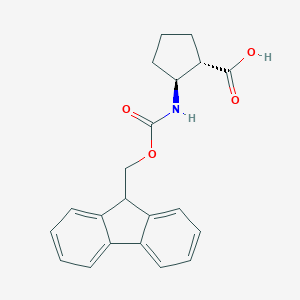

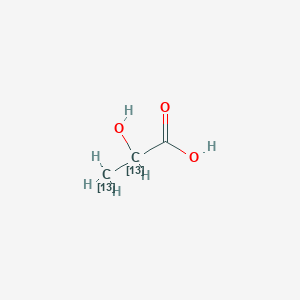

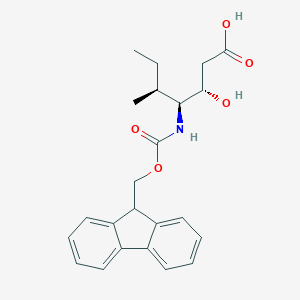

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

The compound is a pyrrolidine derivative, characterized by its specific stereochemistry and functional groups. It serves as a critical intermediate in organic synthesis, offering versatility in chemical transformations and applications in drug development and materials science.

Synthesis Analysis

Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, through a nitrile anion cyclization strategy. This method achieved a 71% overall yield and was applicable to both electronically neutral and rich substituted phenyl substrates, demonstrating the compound's accessibility through synthetic chemistry (Chung et al., 2005).

Molecular Structure Analysis

Naveen et al. (2007) synthesized a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, and determined its crystal structure via X-ray diffraction. The proline ring exhibited an envelope conformation, indicative of the complex three-dimensional shapes possible within pyrrolidine derivatives and highlighting the importance of stereochemistry in their molecular structure (Naveen et al., 2007).

Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery A Versatile Scaffold for Novel Biologically Active Compounds

Pyrrolidine derivatives, characterized by a five-membered nitrogen-containing heterocycle, are extensively utilized in medicinal chemistry to develop compounds for treating various diseases. This saturated scaffold is preferred due to its ability to explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. The review by Li Petri et al. (2021) emphasizes the utility of pyrrolidine and its derivatives, including (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid, in drug discovery. It outlines synthetic strategies, the influence of steric factors on biological activity, and the structure-activity relationship (SAR) of compounds featuring the pyrrolidine ring. The significance of stereoisomers and spatial orientation of substituents in determining the biological profile of drug candidates is highlighted, supporting the role of pyrrolidine derivatives in the development of new therapeutic agents with diverse biological profiles (Li Petri et al., 2021).

Carboxylic Acids in Natural Products

Biologically Active Compounds of Plants Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids

Godlewska-Żyłkiewicz et al. (2020) review explores the biological activity of natural carboxylic acids, focusing on their antioxidant, antimicrobial, and cytotoxic activities. The study compares the effects of structural differences among selected carboxylic acids, such as benzoic acid, cinnamic acid, and their derivatives, on their biological properties. The review suggests that the structural arrangement of carboxylic acids, including the number of hydroxyl groups and conjugated bonds, significantly influences their biological activities. This highlights the potential of carboxylic acids and their derivatives, like (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid, in the development of bioactive compounds for various therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Carboxylic Acid Derivatives in Drug Synthesis

A Review on Biomass-Derived Levulinic Acid for Application in Drug Synthesis Zhang et al. (2021) present a comprehensive overview of levulinic acid (LEV), a biomass-derived chemical with notable importance in drug synthesis. LEV and its derivatives, characterized by carbonyl and carboxyl functional groups, offer flexibility and diversity in the synthesis of various drugs. This review outlines the application of LEV in cancer treatment, medical materials, and other medical fields, demonstrating its potential to reduce drug synthesis costs, simplify synthesis steps, and create more environmentally friendly reaction processes. The article underscores the versatility of carboxylic acids and their derivatives in facilitating drug synthesis and highlights the untapped potential of such compounds in medicine (Zhang et al., 2021).

Propriétés

IUPAC Name |

(3S,4R)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFKFVXDOBTIEP-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301140985 | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

959580-33-7 | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959580-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)